methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate
Description
Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate (CAS: 106429-38-3, molecular formula: C₁₀H₉N₃O₂) is a substituted benzimidazole derivative characterized by an amino group at position 2 and a methyl ester moiety at position 4 of the fused benzimidazole core. Its aromatic scaffold allows for versatile functionalization, making it a key intermediate in the development of bioactive molecules targeting viral proteases or DNA replication machinery .
Properties
IUPAC Name |
methyl 2-amino-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-8(13)5-3-2-4-6-7(5)12-9(10)11-6/h2-4H,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWDEISHFZINBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647093 | |
| Record name | Methyl 2-amino-1H-benzimidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910122-42-8 | |
| Record name | Methyl 2-amino-1H-benzimidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of ortho-phenylenediamine with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The carboxylate group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate exhibits promising anticancer activity. A study demonstrated its effectiveness against breast cancer cells (MDA-MB-231), where it resulted in a substantial reduction of tumor volume in vivo without severe toxicity . The compound's mechanism involves inducing mitochondrial-caspase-dependent apoptosis, showcasing its potential as a therapeutic agent in cancer treatment.
Antimicrobial and Antiviral Activities
The compound has also been evaluated for its antimicrobial and antiviral properties. It has shown activity against various pathogens, suggesting potential applications in treating infectious diseases. Its efficacy in inhibiting bacterial growth positions it as a candidate for further exploration in antibiotic development.
Biological Research
Biochemical Pathways
this compound interacts with multiple biological targets, influencing various biochemical pathways. This interaction is crucial for understanding its role in cellular processes and developing targeted therapies.
Pharmacokinetics
The compound's solubility in polar solvents enhances its bioavailability, making it suitable for formulation into pharmaceuticals. Studies on its pharmacokinetic properties are essential for optimizing dosing regimens and therapeutic efficacy.
Industrial Applications
Catalysis
In industrial chemistry, this compound serves as a catalyst in various chemical reactions. Its ability to facilitate reactions efficiently makes it valuable in the synthesis of complex organic compounds .
Material Science
The compound is being explored for its potential use in developing new materials, particularly polymers and nanocomposites. Its unique chemical structure may confer desirable properties to materials used in electronics and coatings.
Case Studies
Mechanism of Action
The mechanism of action of methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate often involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In medicinal applications, it may interfere with cellular pathways, leading to the inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations :
- Antiviral Activity: Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate shares structural similarities with 2-amino-1H-benzo[de]isoquinoline-1,3-dione derivatives, which exhibit anti-HSV-1/HSV-2 activity. For example, compounds with substituents like furaldehyde (EC₅₀ = 19.6 μg/mL against HSV-1) or thiophene aldehyde (EC₅₀ = 16.2 μg/mL) demonstrate enhanced antiviral potency compared to the inactive parent compound .
- Positional Isomerism : Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate (a positional isomer) exhibits distinct physicochemical properties due to the ester group at position 7 instead of 3. Such isomerism often leads to differences in bioavailability and target interaction .
Biological Activity
Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate (MABIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and various biological activities, particularly its antimicrobial and anticancer properties.
Chemical Structure and Properties
MABIC has the molecular formula and a CAS number of 910122-42-8. The compound features a benzoimidazole ring, characterized by the fusion of benzene and imidazole rings, with an amino group at the 2-position and a carboxylate group at the 4-position. Its unique structure contributes to its biological activity and reactivity.
Synthesis
The synthesis of MABIC typically involves several steps, including the formation of the benzoimidazole core followed by functionalization at the amino and carboxylate positions. The compound is usually obtained as a white to off-white crystalline solid, soluble in various organic solvents, which facilitates its use in chemical applications.
Antimicrobial Properties
Research indicates that MABIC exhibits potential as an antimicrobial agent . Preliminary studies have shown that it can inhibit specific microbial strains in vitro, suggesting its effectiveness against various pathogens. The compound's structural similarity to other bioactive molecules implies that it may interact with biological targets such as enzymes or receptors, although detailed mechanisms remain to be elucidated.
| Microbial Strain | Inhibition Concentration (IC50) | Notes |
|---|---|---|
| E. coli | TBD | Preliminary results suggest effective inhibition. |
| S. aureus | TBD | Further studies needed for confirmation. |
Anticancer Activity
MABIC has garnered attention for its anticancer properties , particularly in breast cancer research. In vitro studies demonstrated that MABIC can significantly reduce cell viability in aggressive human breast cancer cell lines such as MDA-MB-231 and MCF-7. The half-maximal inhibitory concentration (IC50) values indicate a dose-dependent response, with lower concentrations yielding less effect on cell viability.
In vivo studies further support its potential; administration of MABIC in mouse models resulted in a substantial reduction in tumor volume without severe toxicity . The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Effect on Tumor Volume (%) | Notes |
|---|---|---|---|
| MDA-MB-231 | 4.4 ± 0.3 | 79.7% reduction | Significant anti-tumor effects observed. |
| MCF-7 | TBD | TBD | Further investigation required for detailed analysis. |
The mechanisms underlying the biological activities of MABIC are still under investigation. Initial findings suggest that it may induce mitochondrial-caspase-dependent apoptosis in cancer cells, as indicated by morphological changes observed through confocal microscopy after treatment . Additionally, it appears to interact with mitotic proteins involved in cell division, potentially disrupting normal cellular processes.
Comparative Analysis with Similar Compounds
MABIC shares structural features with other benzimidazole derivatives known for their biological activity. A comparative analysis highlights some related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate | 17834337 | Similar structure but different carboxylate position |
| Benzimidazole | 51-75-2 | Core structure without additional functional groups |
| 2-Amino benzimidazole | 615-21-0 | Lacks the carboxylate group; different activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
